molecular formula C13H18ClNO3 B14356410 N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide CAS No. 90256-94-3

N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide

Cat. No.: B14356410
CAS No.: 90256-94-3
M. Wt: 271.74 g/mol
InChI Key: YKOCKJSCNOTHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide typically involves the reaction of 3-chloro-4-ethoxy-5-methoxyaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-4-ethoxy-5-methoxyaniline+Butanoyl chlorideThis compound+HCl\text{3-Chloro-4-ethoxy-5-methoxyaniline} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4-ethoxy-5-methoxyaniline+Butanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethoxy, and methoxy groups on the phenyl ring can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)butanamide
  • N-(3-Chloro-4-ethoxyphenyl)butanamide
  • N-(3-Chloro-5-methoxyphenyl)butanamide

Uniqueness

N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide is unique due to the specific combination of substituents on the phenyl ring. The presence of both ethoxy and methoxy groups, along with the chloro substituent, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

90256-94-3

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

N-(3-chloro-4-ethoxy-5-methoxyphenyl)butanamide

InChI

InChI=1S/C13H18ClNO3/c1-4-6-12(16)15-9-7-10(14)13(18-5-2)11(8-9)17-3/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

YKOCKJSCNOTHQK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.